molecular formula C11H18N4O B2879654 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 1467864-04-5

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2879654
CAS No.: 1467864-04-5
M. Wt: 222.292
InChI Key: OFASWYBZXDTNBJ-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a complex organic compound that features a pyrazole ring substituted with a methyl group and a carbonyl group linked to a 2-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)10-9(12)7-14(2)13-10/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFASWYBZXDTNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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